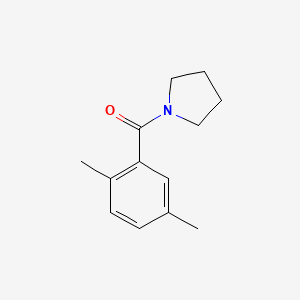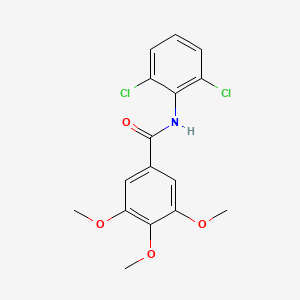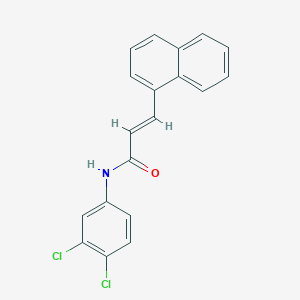![molecular formula C14H15FN2O4S B5750367 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide, commonly known as DB-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DB-11 is a small molecule inhibitor that specifically targets the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by DB-11 has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
Mécanisme D'action
DB-11 specifically targets the enzyme 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide, which plays a crucial role in DNA repair. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide is activated in response to DNA damage and helps in repairing the damaged DNA. However, the overactivation of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide can lead to the depletion of NAD+ and ATP, which are essential for cell survival. DB-11 inhibits the activity of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide, leading to the accumulation of DNA damage and ultimately causing cell death.
Biochemical and Physiological Effects:
DB-11 has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. The inhibition of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide by DB-11 leads to the accumulation of DNA damage, which enhances the effectiveness of DNA-damaging agents, such as chemotherapy and radiotherapy. DB-11 has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are drugs that help the immune system recognize and attack cancer cells. In addition to cancer research, DB-11 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DB-11 has several advantages for lab experiments. It is a small molecule inhibitor that specifically targets 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide, making it a useful tool for studying the role of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide in DNA repair and cell survival. DB-11 has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment, making it a potential therapeutic agent. However, DB-11 also has some limitations for lab experiments. It is a synthetic compound that may have limited availability and may be expensive to synthesize. In addition, DB-11 may have off-target effects, which may affect the interpretation of the results.
Orientations Futures
DB-11 has several potential future directions for research. One potential direction is to study the efficacy of DB-11 in combination with other therapeutic agents, such as immune checkpoint inhibitors. Another potential direction is to study the role of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide in other diseases, such as cardiovascular diseases and diabetes. Additionally, further research is needed to optimize the synthesis of DB-11 and to develop more potent 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide inhibitors with fewer off-target effects.
Méthodes De Synthèse
DB-11 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis starts with the reaction of 2-fluorobenzoyl chloride with 2-furanmethanol to obtain 2-fluoro-N-(2-furylmethyl)benzamide. The next step involves the reaction of the obtained compound with dimethylamine and sulfur dioxide to obtain 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide.
Applications De Recherche Scientifique
DB-11 has been extensively studied for its potential applications in cancer research. The inhibition of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide by DB-11 has been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. DB-11 has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are drugs that help the immune system recognize and attack cancer cells. In addition to cancer research, DB-11 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHKLJVCKVKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5750286.png)

![methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5750313.png)
![1-ethyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5750317.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5750322.png)
![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)


![2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B5750361.png)

![4-isopropyl 2-methyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5750379.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5750384.png)
![4-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5750388.png)
![N-[2-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5750396.png)